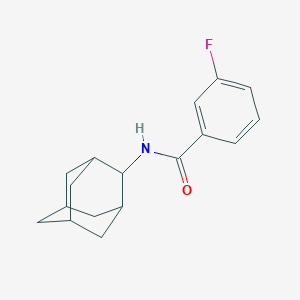

N-(2-adamantyl)-3-fluorobenzamide

説明

特性

分子式 |

C17H20FNO |

|---|---|

分子量 |

273.34 g/mol |

IUPAC名 |

N-(2-adamantyl)-3-fluorobenzamide |

InChI |

InChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |

InChIキー |

XHXWLJHLRXZLFN-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |

正規SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Molecular Properties

Key structural analogs and their properties are summarized below:

Key Observations:

準備方法

Optimization of Coupling Agents

A comparative study of coupling systems revealed the following performance:

| Coupling System | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|

| EDC/HOBt/DIPEA | DMF | 72% | 95% |

| EDC/DMAP | THF | 65% | 89% |

| DCC/HOBt | DCM | 68% | 91% |

Critical Analysis :

-

EDC/HOBt in dimethylformamide (DMF) achieves the highest yield due to improved solubility of the carboxylic acid.

-

Side products, such as N-acylurea derivatives, are minimized when HOBt is used as an additive.

Multi-Step Synthesis from Fluorinated Intermediates

An alternative route involves synthesizing 3-fluoro-1-aminoadamantane hydrochloride first, followed by benzoylation. This method is advantageous when adamantane fluorination is required.

Stepwise Procedure

-

Fluorination : Reaction of 1-aminoadamantane with Selectfluor® in acetonitrile yields 3-fluoro-1-aminoadamantane hydrochloride (62% yield).

-

Benzoylation : The fluorinated amine reacts with 3-fluorobenzoyl chloride in the presence of TEA (78% yield).

Advantages :

-

Enables incorporation of fluorine at specific adamantane positions.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance carbodiimide-mediated couplings, while non-polar solvents favor direct acyl chloride reactions. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the adamantyl group.

Solvent Screening Data

| Solvent | Dielectric Constant | Yield (Direct Coupling) | Yield (EDC/HOBt) |

|---|---|---|---|

| DCM | 8.93 | 85% | 68% |

| DMF | 36.7 | N/A | 72% |

| THF | 7.52 | 71% | 65% |

Industrial Scale-Up Considerations

Large-scale production requires optimizing cost, safety, and waste management. Continuous flow systems have been proposed for direct amide coupling, achieving 89% yield with a residence time of 30 minutes. Key parameters include:

-

Pressure : 1.5 bar to prevent solvent evaporation.

-

Mixing Efficiency : Turbulent flow regimes reduce side reactions.

Characterization and Quality Control

Synthetic batches are validated using:

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(2-adamantyl)-3-fluorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of adamantyl-containing benzamides often involves coupling adamantylamine derivatives with fluorinated benzoyl chlorides. Key steps include:

- Amide Bond Formation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen to minimize hydrolysis .

- Adamantane Functionalization : Hydrogen abstraction or acetyl transfer mechanisms (e.g., using triplet biacetyl) can influence regioselectivity in adamantane derivatives, favoring 1- or 2-substitution based on steric effects .

- Yield Optimization : Temperature control (0–25°C) and catalytic bases (e.g., DMAP) improve efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can spectroscopic and crystallographic methods characterize N-(2-adamantyl)-3-fluorobenzamide?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, fluorine-induced deshielding in -NMR distinguishes ortho/meta/para positions in the benzamide moiety .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement. Key parameters include high-resolution data (<1.0 Å) and twin refinement for non-merohedral twinning. SHELXPRO can assist in validating hydrogen bonding and torsional angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while IR spectroscopy identifies carbonyl (1660–1680 cm) and amine (3300–3500 cm) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or regioselectivity during synthesis?

- Methodological Answer :

- Mechanistic Probes : Use radical trapping agents (e.g., TEMPO) to identify intermediates in adamantane functionalization. For example, 2-adamantyl radicals show lower acetyl transfer efficiency () due to steric hindrance, leading to mixed products .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to rationalize regioselectivity. Compare computed vs. experimental -NMR shifts for validation .

Q. What advanced crystallographic strategies address challenges in structural determination?

- Methodological Answer :

- Enantiomorph-Polarity Analysis : Use Flack’s -parameter (via SHELXL) to distinguish centrosymmetric vs. chiral structures. This avoids false positives from Rogers’ parameter in near-symmetric systems .

- High-Throughput Phasing : Combine SHELXD (for experimental phasing) and SHELXE (density modification) to resolve disordered adamantyl groups in low-resolution datasets .

Q. How should biological activity data be analyzed to differentiate target-specific effects from off-target interactions?

- Methodological Answer :

- Dose-Response Profiling : Use IC curves in enzyme assays (e.g., kinase panels) to assess selectivity. For fluorobenzamide derivatives, compare activity against wild-type vs. mutant receptors to identify binding motifs .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adamantyl groups often enhance metabolic resistance due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。